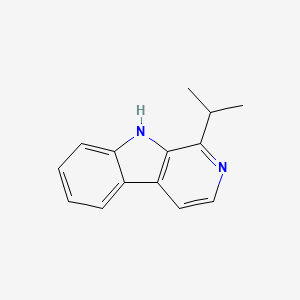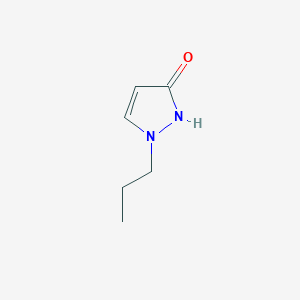![molecular formula C6H6BrClN2 B11714737 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールは、臭素原子と塩素原子を含む複素環式化合物です。この化合物は、幅広い化学的および生物学的特性で知られるイミダゾールファミリーに属しています。 イミダゾール誘導体は、その多様な生物学的活性のために、新薬の開発で頻繁に使用されています .
準備方法
合成ルートと反応条件
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールの合成は、通常、ピロールとアシル(ブロモ)アセチレンの反応に続いて、プロパルギルアミンを添加してN-プロパルギレンアミノンを生成することを含みます。 最後のステップでは、多くの場合、ジメチルスルホキシド(DMSO)中の炭酸セシウム(Cs₂CO₃)によって触媒される分子内環化により、目的の化合物が生成されます .
工業生産方法
この化合物の工業生産方法は、入手可能な文献では十分に文書化されていません。一般的なアプローチでは、ラボの合成方法をスケールアップし、収率を高めるための反応条件を最適化し、プロセスがコスト効率が高く、環境に優しいことを確認する必要があります。
化学反応の分析
反応の種類
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子と塩素原子は他の官能基で置換される可能性があります。
酸化と還元反応: この化合物は特定の条件下で酸化または還元される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
求核剤: 置換反応用。
酸化剤: 酸化反応用、過マンガン酸カリウム(KMnO₄)など。
還元剤: 還元反応用、水素化リチウムアルミニウム(LiAlH₄)など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまな官能基を持つさまざまな誘導体が生成される可能性があり、酸化と還元反応では、化合物の酸化状態が変化する可能性があります .
科学研究への応用
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物学的活性を研究されています。
医学: 特に抗がん作用と抗ウイルス作用のために、新薬開発における潜在的な使用について調査されています。
科学的研究の応用
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は酵素や受容体に結合して、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定のアプリケーションと研究対象の生物系によって異なります .
類似の化合物との比較
類似の化合物
3-ブロモ-5H,6H,7H-ピロロ[1,2-a]イミダゾール-2-カルボン酸: 類似の化学的性質を持つ別の臭素含有イミダゾール誘導体.
ピロロピラジン誘導体: 類似の複素環構造と生物学的活性を持つ化合物.
独自性
3-ブロモ-2-クロロ-5H,6H,7H-ピロロ[1,2-a]イミダゾールは、反応性と生物学的活性を影響を与える可能性のある臭素原子と塩素原子の両方が存在するため、独特です。
類似化合物との比較
Similar Compounds
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Another bromine-containing imidazole derivative with similar chemical properties.
Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
特性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC名 |
3-bromo-2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-6(8)9-4-2-1-3-10(4)5/h1-3H2 |
InChIキー |
VZNOWZRQXMMGQA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=C(N2C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)




![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)




![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)

